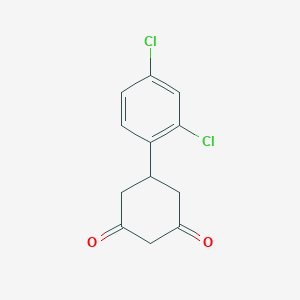
2-Fluoro-4-(trifluoromethyl)benzamide
Overview
Description
2-Fluoro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO. It has a molecular weight of 207.13 .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide involves several steps. One method starts with 2,3-dichlorotrifluorotoluene as a raw material, which is then subjected to fluorination and cyano substitution to prepare 2-fluoro-6-cyano trifluorotoluene. This intermediate is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzamide can be viewed using computational models . The InChIKey for this compound is BQNZIRSNAKWERJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)benzamide is a solid at room temperature . It has a molecular weight of 207.1250 .Scientific Research Applications
Antimicrobial Activity
2-Fluoro-4-(trifluoromethyl)benzamide derivatives have been explored for their antimicrobial properties. Research has demonstrated that these compounds show significant activity against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains (Carmellino et al., 1994).
Synthesis and Catalysis
The compound plays a crucial role in the synthesis of other chemicals. For instance, it's involved in palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines, an important reaction in medicinal chemistry and synthesis (Wang et al., 2009). Additionally, its reactivity in palladium-catalyzed direct arylations has been studied, highlighting its utility in creating various functional groups (Laidaoui et al., 2016).
Crystal Structure Analysis
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 2-fluoro-4-(trifluoromethyl)benzamide, have been analyzed. This research is crucial for understanding the molecular interactions and properties of these compounds (Suchetan et al., 2016).
Histone Deacetylase Inhibition
Studies have shown that synthetic benzamide derivatives like 2-Fluoro-4-(trifluoromethyl)benzamide can inhibit histone deacetylase (HDA), leading to significant antitumor activity. This discovery holds potential for developing new cancer treatments (Saito et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNZIRSNAKWERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345584 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)benzamide | |
CAS RN |
207853-64-3 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207853-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)










